molecular formula C21H18ClN3O4S2 B6519774 2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 886906-84-9

2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6519774
CAS No.: 886906-84-9
M. Wt: 476.0 g/mol
InChI Key: IXHTZBCCPBPTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O4S2 and its molecular weight is 476.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.0427261 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c22-12-8-10-13(11-9-12)31(28,29)25-16-6-2-1-4-14(16)20(27)24-21-18(19(23)26)15-5-3-7-17(15)30-21/h1-2,4,6,8-11,25H,3,5,7H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHTZBCCPBPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-chlorobenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide , identified by its IUPAC name, is a complex organic molecule with potential therapeutic applications. Its unique structure combines a cyclopentathiophene core with sulfonamide and amide functionalities, suggesting diverse biological activities. This article reviews the biological activity of the compound based on existing literature and research findings.

  • Molecular Formula : C21H18ClN3O4S2
  • Molecular Weight : 476.0 g/mol
  • CAS Number : 886897-67-2

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets. The following sections summarize key findings from research studies.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms:

  • Mechanism of Action : It is hypothesized that the sulfonamide group may enhance the compound's ability to bind to target proteins involved in cancer cell proliferation.
  • Case Study : In vitro studies demonstrated that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell death.

Antimicrobial Properties

Research indicates that compounds featuring sulfonamide moieties exhibit significant antimicrobial activity:

  • Activity Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been explored in various models:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : Experimental models demonstrated reduced edema and inflammatory markers when treated with similar compounds.

Data Summary Table

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.